1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-imidazole
Overview
Description
“1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-imidazole” is a chemical compound with the molecular formula C11H11N3O2S . It is used for research purposes .
Synthesis Analysis
The synthesis of imidazole derivatives, such as “1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-imidazole”, has been a subject of interest due to their broad range of chemical and biological properties . Imidazole was first synthesized by glyoxal and ammonia . The synthesis of imidazole derivatives can be achieved through various synthetic routes, including the acid-catalyzed methylation of imidazole by methanol .Molecular Structure Analysis
The molecular structure of “1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-imidazole” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole derivatives, such as “1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-imidazole”, are known for their broad range of chemical reactions . They are key components to functional molecules that are used in a variety of everyday applications .Scientific Research Applications
Antibacterial Activity
Imidazole derivatives have been reported to show significant antibacterial activity . For instance, some compounds were highly active against S.aureus and K.pneumoniae .
Antifungal Activity
Imidazole is a core structure in many commercial antifungal drugs such as clotrimazole . Therefore, 1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-imidazole could potentially have similar applications.
Anti-inflammatory Properties
Imidazole derivatives have been found to exhibit anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.
Antitumor Activity
Imidazole-containing compounds have shown antitumor activity , indicating potential use in cancer therapy.
Antidiabetic Properties
Imidazole derivatives have been reported to exhibit antidiabetic properties , suggesting potential applications in the treatment of diabetes.
Larvicidal Activities
Some imidazole derivatives have been found to be effective larvicides . This suggests potential use in pest control.
Antiviral Properties
Imidazole-containing compounds have shown antiviral properties , indicating potential use in the treatment of viral infections.
Antioxidant Properties
Imidazole derivatives have been reported to exhibit antioxidant properties , suggesting potential applications in the prevention of oxidative stress-related diseases.
properties
IUPAC Name |
1-methyl-2-[(2-nitrophenyl)methylsulfanyl]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-13-7-6-12-11(13)17-8-9-4-2-3-5-10(9)14(15)16/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMTWRNGPMWTHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-imidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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